molecular formula C18H16N2O4 B4234940 2-[(2,5-dioxopyrrolidin-1-yl)oxy]-N,N-diphenylacetamide

2-[(2,5-dioxopyrrolidin-1-yl)oxy]-N,N-diphenylacetamide

Cat. No.: B4234940
M. Wt: 324.3 g/mol
InChI Key: VRYDNKDCEUQDEG-UHFFFAOYSA-N
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Description

2-[(2,5-dioxopyrrolidin-1-yl)oxy]-N,N-diphenylacetamide is a chemical compound characterized by its unique structure, which includes a pyrrolidinyl group and diphenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,5-dioxopyrrolidin-1-yl)oxy]-N,N-diphenylacetamide typically involves the reaction of N-hydroxysuccinimide with diphenylacetic acid derivatives. The reaction is usually carried out in an organic solvent such as acetone or dichloromethane, under controlled temperature and pH conditions . The process may involve the use of coupling agents like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[(2,5-dioxopyrrolidin-1-yl)oxy]-N,N-diphenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines and thiols. The reactions are typically conducted under controlled temperature and pressure conditions to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(2,5-dioxopyrrolidin-1-yl)oxy]-N,N-diphenylacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2,5-dioxopyrrolidin-1-yl)oxy]-N,N-diphenylacetamide is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)oxy-N,N-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c21-16-11-12-17(22)20(16)24-13-18(23)19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10H,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRYDNKDCEUQDEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OCC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(2,5-dioxopyrrolidin-1-yl)oxy]-N,N-diphenylacetamide
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2-[(2,5-dioxopyrrolidin-1-yl)oxy]-N,N-diphenylacetamide
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2-[(2,5-dioxopyrrolidin-1-yl)oxy]-N,N-diphenylacetamide
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2-[(2,5-dioxopyrrolidin-1-yl)oxy]-N,N-diphenylacetamide
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2-[(2,5-dioxopyrrolidin-1-yl)oxy]-N,N-diphenylacetamide

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